molecular formula C22H24N4O2 B11133713 N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11133713
M. Wt: 376.5 g/mol
InChI Key: HJOIUSSUYZTAAH-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a phenylpiperazine moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final step involves the acylation of the indole nitrogen with acetic anhydride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide stands out due to its unique combination of an indole core and a phenylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indol-4-yl]acetamide

InChI

InChI=1S/C22H24N4O2/c1-17(27)23-20-8-5-9-21-19(20)10-11-26(21)16-22(28)25-14-12-24(13-15-25)18-6-3-2-4-7-18/h2-11H,12-16H2,1H3,(H,23,27)

InChI Key

HJOIUSSUYZTAAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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